(2,6-dimethylmorpholin-4-yl)(4-methoxy-3-nitrophenyl)methanone
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Overview
Description
(2,6-Dimethylmorpholin-4-yl)(4-methoxy-3-nitrophenyl)methanone is a chemical compound with the molecular formula C14H18N2O5 It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a methanone group attached to a 4-methoxy-3-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylmorpholin-4-yl)(4-methoxy-3-nitrophenyl)methanone typically involves the reaction of 2,6-dimethylmorpholine with 4-methoxy-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylmorpholin-4-yl)(4-methoxy-3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include alkoxides (RO-) and amines (RNH2).
Major Products Formed
Oxidation: Formation of 4-methoxy-3-nitrobenzaldehyde or 4-methoxy-3-nitrobenzoic acid.
Reduction: Formation of (2,6-dimethylmorpholin-4-yl)(4-methoxy-3-aminophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)(4-methoxy-3-nitrophenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (2,6-dimethylmorpholin-4-yl)(4-methoxy-3-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylmorpholin-4-yl)(4-methoxyphenyl)methanone: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
(2,6-Dimethylmorpholin-4-yl)(3-nitrophenyl)methanone: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
(2,6-Dimethylmorpholin-4-yl)(4-hydroxy-3-nitrophenyl)methanone: Contains a hydroxy group instead of a methoxy group, which may influence its chemical properties and biological activity.
Uniqueness
(2,6-Dimethylmorpholin-4-yl)(4-methoxy-3-nitrophenyl)methanone is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-methoxy-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-7-15(8-10(2)21-9)14(17)11-4-5-13(20-3)12(6-11)16(18)19/h4-6,9-10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUWWFRUKSMTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386300 |
Source
|
Record name | ST50685676 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-67-5 |
Source
|
Record name | ST50685676 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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